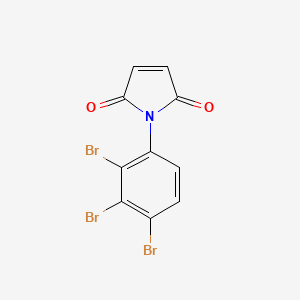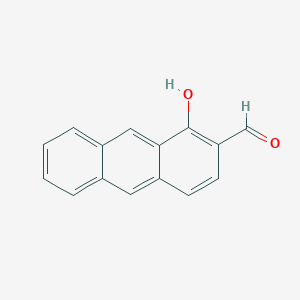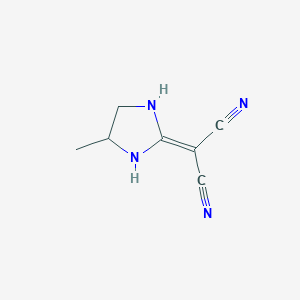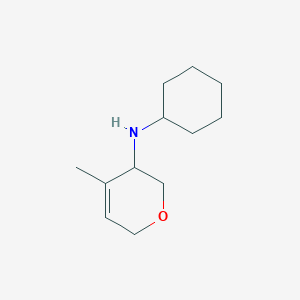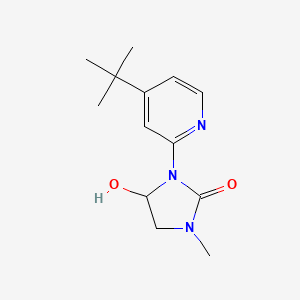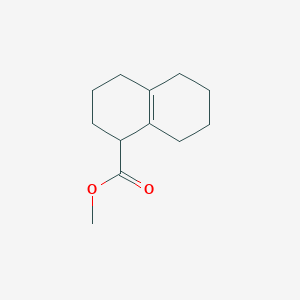
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate is an organic compound with a complex structure It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method is the catalytic hydrogenation of naphthalene in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve the desired hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow hydrogenation. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use as fragrance ingredients in perfumes and cosmetics.
Naphthalene derivatives: Various hydrogenated naphthalene derivatives with similar structures and properties.
Uniqueness
Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity
特性
CAS番号 |
103172-93-6 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h11H,2-8H2,1H3 |
InChIキー |
ABSRQBCIJNWRNB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCCC2=C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)

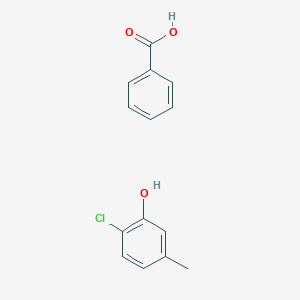
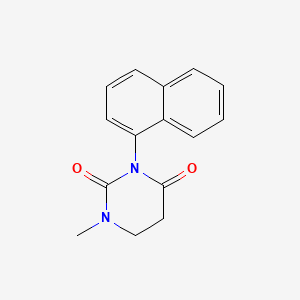
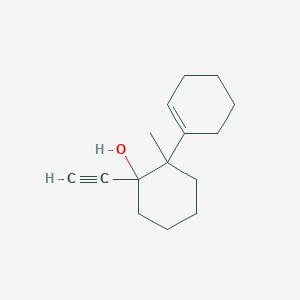
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
